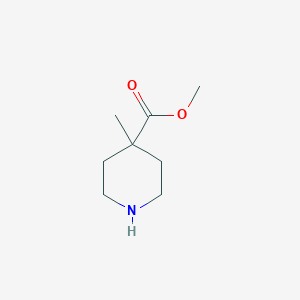

Methyl 4-methylpiperidine-4-carboxylate

Overview

Description

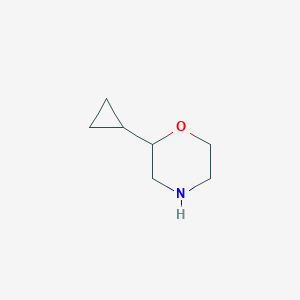

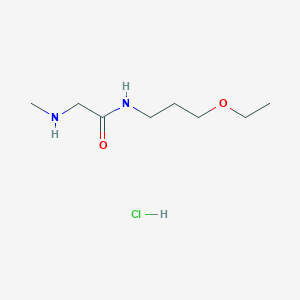

Methyl 4-methylpiperidine-4-carboxylate is a chemical compound with the CAS Number: 892493-16-2 and a molecular weight of 157.21 . It is used as a reactant for C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation .

Physical And Chemical Properties Analysis

Methyl 4-methylpiperidine-4-carboxylate has a molecular weight of 157.21 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis of Antitubercular Agents

Methyl 4-methylpiperidine-4-carboxylate: is utilized in the synthesis of compounds with antitubercular properties. Tuberculosis (TB) remains a global health challenge, and the development of new antitubercular agents is crucial for combating drug-resistant strains of the TB-causing bacterium, Mycobacterium tuberculosis. This compound serves as a building block in the creation of novel molecules that can inhibit the growth of TB bacteria, potentially leading to new therapeutic options .

Aminopyrazine Inhibitors

In the realm of enzyme inhibition, Methyl 4-methylpiperidine-4-carboxylate is a key reactant for the synthesis of aminopyrazine inhibitors. These inhibitors are significant in the treatment of various diseases as they can interfere with the enzymatic activities that contribute to disease progression. The compound’s role in the synthesis of these inhibitors highlights its importance in medicinal chemistry and drug discovery .

Protein Kinase D Inhibitors

The compound is also used in the development of orally available naphthyridine protein kinase D inhibitors. Protein kinase D plays a pivotal role in multiple biological processes, including cancer progression. By inhibiting this kinase, researchers can explore therapeutic avenues for treating cancers and other diseases where protein kinase D is implicated .

Directed Transition Metal-Catalyzed sp3 C-H Activation

Methyl 4-methylpiperidine-4-carboxylate: is a reactant in the C-2 arylation of piperidines through directed transition metal-catalyzed sp3 C-H activation. This process is fundamental in organic chemistry as it allows for the functionalization of carbon-hydrogen bonds, which are typically unreactive. This application is essential for constructing complex organic molecules with high precision .

Asymmetric Hydrogenation Catalysts

Researchers employ Methyl 4-methylpiperidine-4-carboxylate in the synthesis of catalysts used for asymmetric hydrogenation. Asymmetric hydrogenation is a critical reaction in producing chiral molecules, which are important in the pharmaceutical industry. The compound’s role in creating scalable catalysts for this reaction underscores its value in industrial chemistry .

Solubility Enhancement

Due to its chemical structure, Methyl 4-methylpiperidine-4-carboxylate can be used to enhance the solubility of pharmaceutical compounds. Solubility is a key factor in drug formulation, affecting the bioavailability and efficacy of medications. By modifying drug molecules with this compound, researchers can improve their solubility and, consequently, their therapeutic potential .

Organic Synthesis Intermediate

As an intermediate in organic synthesis, Methyl 4-methylpiperidine-4-carboxylate is involved in the production of various organic compounds. Its versatility allows it to be incorporated into different synthetic pathways, leading to a wide range of end products with potential applications in materials science, pharmaceuticals, and agrochemicals .

Pharmacophore Development

Lastly, the piperidine nucleus, to which Methyl 4-methylpiperidine-4-carboxylate is related, is a significant pharmacophore in drug design. It is a common feature in molecules that exhibit biological activity and can interact with enzymes and receptors in the body. This compound can be used to develop new pharmacophores, contributing to the discovery of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name |

methyl 4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-8(7(10)11-2)3-5-9-6-4-8/h9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMROKLMQVGAOMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90679769 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-methylpiperidine-4-carboxylate | |

CAS RN |

892493-16-2 | |

| Record name | Methyl 4-methylpiperidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90679769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine dihydrochloride](/img/structure/B1424851.png)

![2-[2-(Cyclopropylmethoxy)-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1424852.png)

![N-(3-Pyridinylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1424856.png)

![2-chloro-N-(6-methyl-7-oxo-8,8a-dihydro-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetamide](/img/structure/B1424867.png)